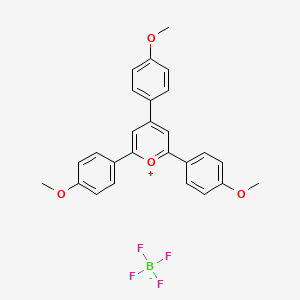
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate
Vue d'ensemble
Description
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate, also known as 2,4,6-Tri-p-anisylpyrylium (TAP) fluoroborate, is an organocatalyst . It has the empirical formula C26H23BF4O4 and a molecular weight of 486.26 . It is used to catalyze the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers via photo-induced electron transfer . This method can be employed for the total synthesis of lignans such as magnosalin, endiandrin A, and pellucidin A .
Molecular Structure Analysis
The molecular structure of 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate consists of a pyrylium core with three 4-methoxyphenyl groups attached at the 2, 4, and 6 positions . The tetrafluoroborate anion is associated with the pyrylium cation .Chemical Reactions Analysis
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate can catalyze the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers via photo-induced electron transfer . This method can be employed for the total synthesis of lignans such as magnosalin, endiandrin A, and pellucidin A .Physical And Chemical Properties Analysis
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate is a powder . It has a melting point of 346-351 °C . It has a molecular weight of 486.3 g/mol and a complexity of 474 . It has 0 hydrogen bond donors, 8 hydrogen bond acceptors, and 6 rotatable bonds .Applications De Recherche Scientifique
Application 1: Stereoselective Synthesis of C2-Symmetric Cyclobutane Alkene Dimers
Scientific Field
Organic Chemistry
Summary of Application
This compound can be used to catalyze the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers via photo-induced electron transfer . This method can be employed for the total synthesis of lignans such as magnosalin, endiandrin A, and pellucidin A .
Methods of Application
The exact experimental procedures and technical details are not provided in the search results. However, the general method involves using the compound as a catalyst in a photo-induced electron transfer process .
Results or Outcomes
The outcomes of this application are the successful synthesis of C2-symmetric cyclobutane alkene dimers . Quantitative data or statistical analyses are not provided in the search results.
Application 2: Visible Light-Controlled Living Cationic Polymerization of Methoxystyrene
Scientific Field
Polymer Chemistry
Summary of Application
This compound is used as a photocatalyst in a novel, decolorable, metal-free, and visible light-controlled living cationic polymerization system . The system is used for the polymerization of 4-methoxystyrene .
Methods of Application
The polymerization reaction occurs under green LED light irradiation and shows clear living characteristics including predictable molar mass, low molar-mass dispersity (Đ=1.25), and sequential polymerization capability . The photocatalytic system exhibits excellent “on-off” photo switchability and shows the longest “off period” of 36h up to now for photo-controlled cationic polymerization .
Results or Outcomes
The outcomes of this application are the successful polymerization of 4-methoxystyrene with excellent control over the polymerization process . The residual photocatalyst is easily deactivated and decolored with the addition of a base after the polymerization .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,4,6-tris(4-methoxyphenyl)pyrylium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23O4.BF4/c1-27-22-10-4-18(5-11-22)21-16-25(19-6-12-23(28-2)13-7-19)30-26(17-21)20-8-14-24(29-3)15-9-20;2-1(3,4)5/h4-17H,1-3H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRLSVSVMPBGBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.COC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BF4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate | |
CAS RN |
580-34-7 | |
| Record name | Meteor A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



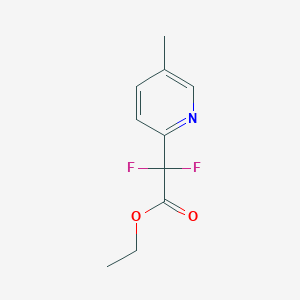
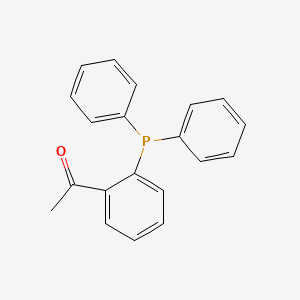
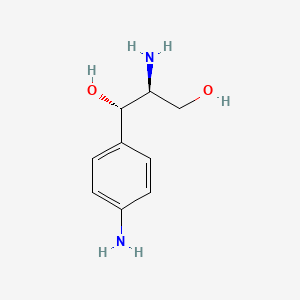
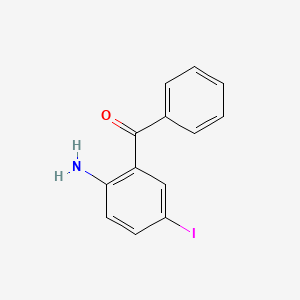

![N-[(1S)-1-Phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3068466.png)
![(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3068470.png)


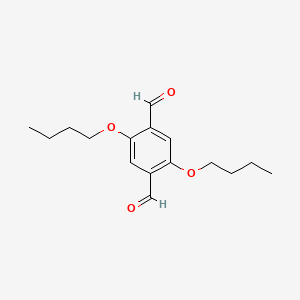
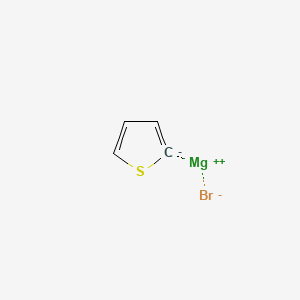
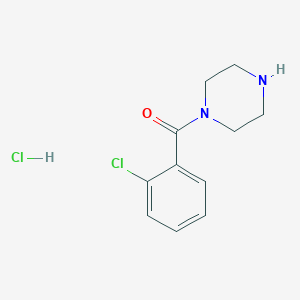
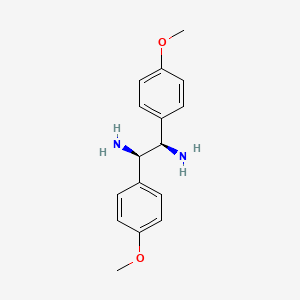
![1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one](/img/structure/B3068530.png)